Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry and material science . This compound, in particular, is characterized by its unique structure, which includes both methoxyphenyl and thiophene moieties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions.
Amidation and esterification:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and automated systems to streamline the process.
Chemical Reactions Analysis
ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl moiety, using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Industry: The compound is used in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl and thiophene moieties allow it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other thiophene derivatives, ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include:
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C21H20N2O5S2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O5S2/c1-4-28-21(26)16-12(2)17(19(25)22-13-7-9-14(27-3)10-8-13)30-20(16)23-18(24)15-6-5-11-29-15/h5-11H,4H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
UEVQNEBVPNUNGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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